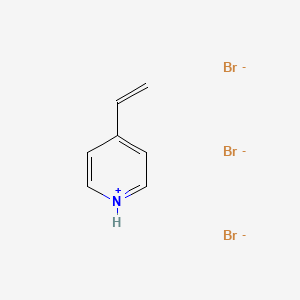
(±)8(9)-EET-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)8(9)-EET-d11 contains 11 deuterium atoms at the 16, 16/' , 17, 17/' , 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of (±)8(9)-EET by GC- or LC-mass spectrometry (MS). (±)8(9)-EET is biosynthesized from arachidonic acid in rat and rabbit liver microsomes by CYP450. (±)8(9)-EET is a major P450 metabolite in the renal cortex. (±)8(9)-EET reduces GFR through cyclooxygenase-dependent preglomerular vasoconstriction.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Biological Processes
Arachidonic Acid Metabolism and Epoxygenase Activity in Astrocytes : Research has identified arachidonic acid (AA) epoxygenase in rat brain astrocytes, responsible for metabolizing AA to epoxyeicosatrienoic acids (EETs). These EETs are influential in dilating cerebral arterioles and affecting K+ current in vascular smooth muscle cells, suggesting a role in controlling cerebral microcirculation mediated by astrocyte epoxygenase activity (Alkayed et al., 1996).
EETs in Hypertension Management : EETs contribute to regulating vascular tone and blood pressure. Research into developing stable EET analogs has shown potential in managing hypertension, with some analogs showing effective blood pressure-lowering effects in hypertensive rats (Imig et al., 2010).
EETs and Glomerular Mesangial Cell Proliferation : Certain hydroxylated enantiomers of EET, such as 11(R)-hydroxylated 8(R),9(S)- and 8(S),9(R)-EET, have shown potent mitogenic effects on cultured rat glomerular mesangial cells. These findings suggest a role for EETs in cellular proliferation processes, particularly in inflammatory glomerular diseases (Homma et al., 1993).
EETs in Plasma and Potential Systemic Functions : EETs have been identified in rat plasma, predominantly esterified to the phospholipids of circulating lipoproteins. The presence and distribution of EETs in different lipoprotein fractions indicate a potential systemic function for cytochrome P-450 epoxygenase, which is involved in the biosynthesis of EETs (Karara et al., 1992).
Eigenschaften
Produktname |
(±)8(9)-EET-d11 |
|---|---|
Molekularformel |
C20H21D11O3 |
Molekulargewicht |
331.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
DBWQSCSXHFNTMO-OHRLSYMNSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(O)=O |
Synonyme |
(±)8(9)-EET8(9)-EpETrE-d11 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



